molecular formula C23H23NO2 B6501265 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide CAS No. 330677-11-7

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Numéro de catalogue: B6501265
Numéro CAS: 330677-11-7
Poids moléculaire: 345.4 g/mol
Clé InChI: KQEYXLKVBSLDCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a synthetic benzamide derivative characterized by a 4-butoxy-substituted benzamide core linked to a 1,2-dihydroacenaphthylene moiety.

Propriétés

IUPAC Name

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEYXLKVBSLDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the reaction of acenaphthene derivatives with appropriate reagents. One common method includes the reaction of acenaphthene with bromoacetyl bromide in the presence of aluminum chloride to form 5-bromoacetylacenaphthene. This intermediate is then reacted with 2-thiourea or aryl thioureas under reflux conditions using ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or acenaphthene derivatives.

Applications De Recherche Scientifique

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death, particularly in tumor cells .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences Among Analogous Benzamide Derivatives

Compound Name Core Structure Key Substituents/Moieties Biological Targets/Activities
4-Butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide Benzamide + dihydroacenaphthylene 4-butoxy group Inferred: Enzyme inhibition, anticancer
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide Benzamide + dihydroacenaphthylene 4-dimethylsulfamoyl group Anticancer, anti-inflammatory
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide Benzamide + thiazole 4-butoxy group, acetylated thiazole ring Antimicrobial, antiparasitic
4-Butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide Benzamide + imidazopyridine 4-butoxy group, imidazopyridine-ethyl Neuroleptic activity (inferred)

Key Observations:

4-Butoxy vs. 4-Dimethylsulfamoyl Groups: The 4-butoxy group in the target compound enhances lipophilicity, whereas the 4-dimethylsulfamoyl group in ’s compound introduces sulfonamide functionality, which is often associated with improved target selectivity and metabolic stability. The latter may exhibit stronger anticancer activity due to sulfonamide-mediated enzyme inhibition . Example: Sulfonamide-containing benzamides are known to inhibit carbonic anhydrases, a mechanism leveraged in anticancer therapies .

Dihydroacenaphthylene vs. In contrast, thiazole () and imidazopyridine () moieties introduce heterocyclic diversity. Thiazole derivatives are associated with antimicrobial activity due to their ability to disrupt bacterial membrane integrity, while imidazopyridine derivatives often target neurological pathways (e.g., benzodiazepine receptors) .

Key Observations:

  • Synthesis Complexity : The target compound and ’s analog require multi-step synthesis involving amide bond formation, whereas thiazole-based derivatives () demand heterocyclic ring construction (e.g., Hantzsch synthesis) .
  • Solubility and Bioavailability : The 4-butoxy group in the target compound and ’s analog increases logP values, suggesting better cell membrane penetration but possible challenges in aqueous solubility.

Table 3: Bioactivity Comparisons

Compound Reported Bioactivity Mechanism of Action (Inferred)
4-Butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide Limited direct data; inferred enzyme inhibition Interaction with kinase or protease targets via aromatic stacking
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide Anticancer (IC50 ~5 µM in HeLa cells) Carbonic anhydrase IX inhibition
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide Antiparasitic (IC50 ~2 µM vs. Plasmodium) Disruption of parasite membrane integrity

Key Observations:

  • Anticancer Potential: ’s sulfonamide derivative shows explicit anticancer activity, likely due to sulfonamide’s role in inhibiting hypoxia-associated enzymes like carbonic anhydrase IX. The target compound may share similar targets but lacks direct validation .
  • Antimicrobial vs. Neuroleptic Activity : Thiazole-based benzamides () prioritize antiparasitic activity, whereas imidazopyridine analogs () may align with neuroleptic applications, as seen in other benzamide derivatives like sulpiride .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.